

# Relebactam sodium stability and proper storage conditions

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## Compound of Interest

Compound Name: *Relebactam sodium*

Cat. No.: *B3322652*

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## Relebactam Sodium Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of **Relebactam sodium**.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Relebactam sodium** powder?

A1: **Relebactam sodium** as a dry powder should be stored under controlled conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] It is also advised to keep the container tightly closed in a dry and well-ventilated area.[2]

Q2: How should I handle **Relebactam sodium** in the laboratory?

A2: When handling **Relebactam sodium** powder, it is important to minimize dust generation and accumulation.[3][4] Use in a well-ventilated area, such as a laboratory fume hood, is recommended.[2] Standard personal protective equipment, including gloves, protective clothing, and eye protection, should be worn.[2][3]

Q3: What is the stability of **Relebactam sodium** in solution?

A3: The stability of Relebactam in solution is crucial for experimental accuracy. While specific data for **Relebactam sodium** alone is limited in the provided search results, information is available for its co-formulation, RECARBRIO™ (imipenem, cilastatin, and relebactam). Once reconstituted and further diluted, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[5] It is important not to freeze solutions of RECARBRIO™.[5] Extended stability studies on the co-formulation have shown it to be stable for up to 12 hours at room temperature in certain infusion bags and for up to 108 hours when refrigerated.[6][7]

Q4: Is Relebactam compatible with other drugs or common laboratory reagents?

A4: Relebactam, as part of RECARBRIO™, has been tested for compatibility with several other injectable drugs. It is compatible with dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine in 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.[5] However, it is physically incompatible with propofol in these diluents.[5] Co-administration with other drugs not listed should be avoided as compatibility data is not available.[5]

## Troubleshooting Guide

Problem: I am observing unexpected degradation of my **Relebactam sodium** sample.

Possible Causes & Solutions:

- **Improper Storage:** Verify that the **Relebactam sodium** powder is stored at the correct temperature (-20°C for long-term) and protected from light and moisture.[1][2]
- **Solution Instability:** If working with a solution, ensure it is freshly prepared. If storage is necessary, refer to the stability data for the appropriate temperature and duration. Avoid repeated freeze-thaw cycles.
- **Incompatible Solvents or Reagents:** Ensure that the solvents and any other reagents mixed with Relebactam are compatible. There is limited public data on the compatibility of Relebactam with a wide range of laboratory reagents. It is advisable to perform small-scale compatibility tests if you are using a novel solvent system.

- Exposure to Incompatible Materials: Relebactam should not be stored with strong oxidizing agents.[\[2\]](#)

Problem: My experimental results are inconsistent when using Relebactam.

Possible Causes & Solutions:

- Inaccurate Concentration due to Degradation: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window.
- Precipitation of the Compound: Visually inspect solutions for any particulate matter before use. If precipitation is observed, it may be necessary to adjust the solvent or concentration.

## Data on Relebactam Stability

The following tables summarize the available quantitative data on the stability of Relebactam, primarily from studies on the co-formulated product RECARBRIO™.

Table 1: Storage Conditions for **Relebactam Sodium** Powder

Storage Duration	Temperature	Additional Conditions	Reference
Short-term (days to weeks)	0 - 4°C	Dry and dark	<a href="#">[1]</a>
Long-term (months to years)	-20°C	Dry and dark	<a href="#">[1]</a>

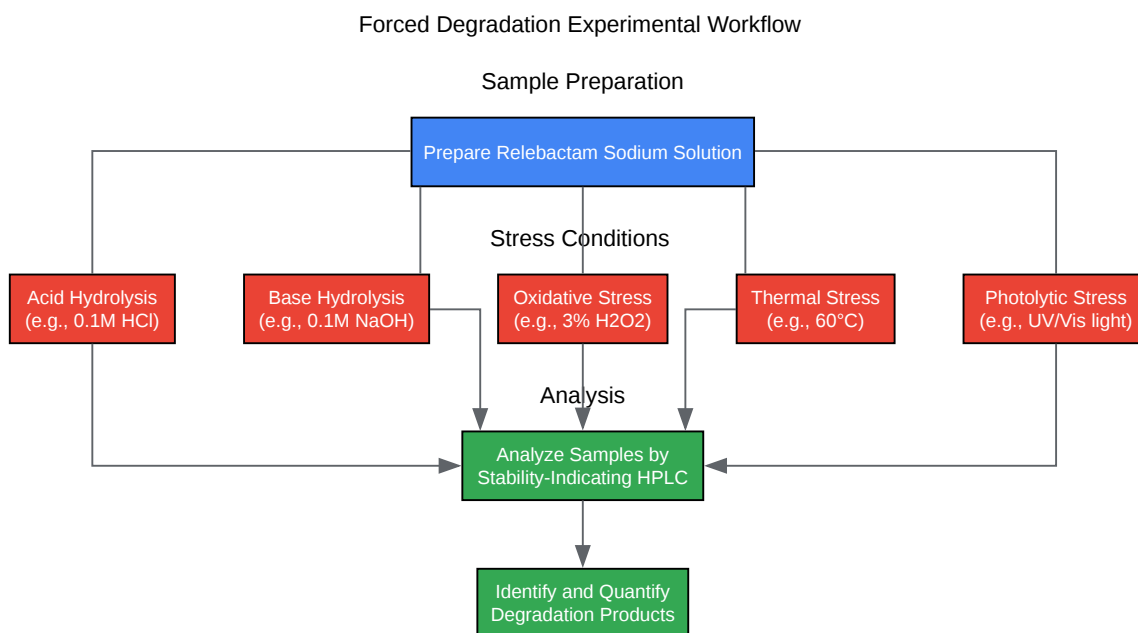
Table 2: Stability of Reconstituted and Diluted RECARBRIO™ (containing Relebactam)

Storage Condition	Duration of Stability	Reference
Room Temperature (up to 30°C)	At least 2 hours	<a href="#">[5]</a>
Refrigerated (2°C to 8°C)	At least 24 hours	<a href="#">[5]</a>
Room Temperature (in CADD pumps 100mL)	12 hours	<a href="#">[6]</a> <a href="#">[7]</a>
Room Temperature (in 200mL PVC bags)	16 hours	<a href="#">[6]</a> <a href="#">[7]</a>
Refrigerated (in PVC bags)	108 hours	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

While specific, detailed protocols for forced degradation of **Relebactam sodium** alone are not readily available in the public domain, a general workflow for such a study can be outlined based on common pharmaceutical practices.

### General Workflow for a Forced Degradation Study of **Relebactam Sodium**



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Caption: A general workflow for conducting forced degradation studies on **Relebactam sodium**.

#### Methodology for Stability-Indicating HPLC Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Relebactam from its potential degradation products. While a specific validated method for Relebactam alone is not provided, published methods for the simultaneous analysis of imipenem, cilastatin, and relebactam can be adapted.

Illustrative HPLC Method Parameters (based on literature for co-formulated product):

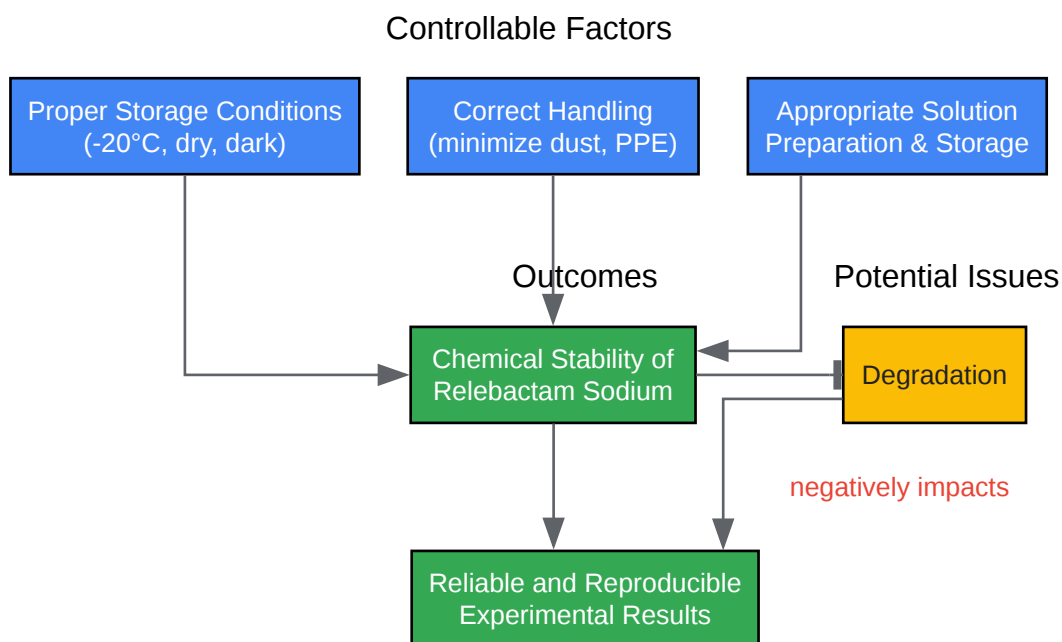
Parameter	Example Condition
Column	C18 XTerra or similar
Mobile Phase	Acetonitrile and a phosphate buffer (e.g., 0.1M dipotassium hydrogen phosphate, pH 4.5) in a specific ratio (e.g., 45:55 v/v)
Flow Rate	1.0 mL/min
Detection	UV at a specific wavelength (e.g., 245 nm)
Column Temperature	Controlled (e.g., ambient or slightly elevated)

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of **Relebactam sodium** as a single agent.

## Logical Relationship Diagram

The following diagram illustrates the logical relationship between storage conditions, stability, and the desired outcome of reliable experimental results.

Logical Relationship for Maintaining Relebactam Stability



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Caption: Logical flow from proper handling and storage to achieving reliable experimental outcomes.

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